N'~1~,N'~7~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]heptanedihydrazide
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Overview
Description
N’~1~,N’~7~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE typically involves multiple steps, starting with the preparation of bicyclo[3.2.0]hept-3-en-6-one derivatives. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction is carried out under nitrogen atmosphere at 25°C, followed by the addition of methyl bromoacetate. The resulting product is then subjected to further reactions to obtain the desired bicyclic structure.
Industrial Production Methods
Industrial production of N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: A related compound with a similar bicyclic structure
Bicyclo[3.2.0]hept-2-en-6-one: Another structurally similar compound used in various chemical syntheses.
Uniqueness
N’~1~,N’~7~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEPTANEDIHYDRAZIDE is unique due to its specific functional groups and the resulting chemical properties. Its hydrazide groups provide additional reactivity and potential for forming complex structures, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-6-bicyclo[3.2.0]hept-3-enylideneamino]heptanediamide |
InChI |
InChI=1S/C21H28N4O2/c26-20(24-22-18-12-14-6-4-8-16(14)18)10-2-1-3-11-21(27)25-23-19-13-15-7-5-9-17(15)19/h4-5,8-9,14-17H,1-3,6-7,10-13H2,(H,24,26)(H,25,27)/b22-18+,23-19+ |
InChI Key |
SXKAAWNQVZBUID-DPIBHUQISA-N |
Isomeric SMILES |
C1C2C(/C(=N/NC(=O)CCCCCC(=O)N/N=C\3/C4C(C3)CC=C4)/C2)C=C1 |
Canonical SMILES |
C1C=CC2C1CC2=NNC(=O)CCCCCC(=O)NN=C3CC4C3C=CC4 |
Origin of Product |
United States |
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